2-Chloro-4-fluoro-5-nitrobenzonitrile

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Chloro-4-fluoro-5-nitrobenzonitrile serves as an important intermediate in the synthesis of various pharmaceuticals. Its nitro group and halogen substituents make it a versatile building block for creating biologically active compounds.

Case Study: Synthesis of Antimicrobial Agents

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the nitrile group can enhance the activity against specific bacterial strains, making it a candidate for further development into new antibiotics .

Agrochemical Applications

The compound is also utilized in the synthesis of agrochemicals, particularly herbicides and insecticides. Its structure allows for the development of compounds with selective activity against pests while minimizing harm to non-target organisms.

Case Study: Herbicide Development

A notable example includes its use in synthesizing herbicides that target specific weed species without affecting crop yield. The introduction of the 2-chloro and 4-fluoro substituents has been linked to increased efficacy in controlling resistant weed populations .

Chemical Synthesis

As a versatile intermediate, this compound is employed in various synthetic pathways to produce complex organic molecules.

Synthetic Pathways

- Nitration Reactions: The compound can undergo further nitration to introduce additional nitro groups, enhancing its reactivity and potential applications .

- Formation of Benzonitriles: It serves as a precursor for synthesizing other benzonitriles, which are useful in various industrial applications .

Biochemical Research

In biochemical research, this compound is utilized as a biochemical tool for proteomics studies. Its unique chemical properties allow researchers to explore protein interactions and functions within biological systems.

Case Study: Proteomics

Studies have indicated that this compound can be used to label proteins selectively, facilitating the understanding of protein dynamics and interactions in cellular environments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis of 2-Chloro-4-fluoro-5-nitrobenzonitrile often begins with 2-chloro-4-fluorotoluene.

Chlorination: The starting material undergoes chlorination under the irradiation of high-pressure ultraviolet lamp light.

Hydrolysis: The chlorinated product is then hydrolyzed under the action of a catalyst.

Nitration: After hydrolysis, the product undergoes nitration, and the final compound is separated out in ice water.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 2-Chloro-4-fluoro-5-nitrobenzonitrile can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Major Products:

Mécanisme D'action

The mechanism of action of 2-Chloro-4-fluoro-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes. For example, it can conjugate with glutathione S-transferase isoenzymes, affecting their activity . The pathways involved include nucleophilic substitution and reduction reactions, which modify the functional groups on the compound .

Comparaison Avec Des Composés Similaires

2-Fluoro-5-nitrobenzonitrile: Similar in structure but lacks the chloro group.

2-Chloro-5-nitrobenzonitrile: Similar but lacks the fluoro group.

Uniqueness: 2-Chloro-4-fluoro-5-nitrobenzonitrile is unique due to the presence of both chloro and fluoro groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis .

Activité Biologique

2-Chloro-4-fluoro-5-nitrobenzonitrile is a compound of interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and relevant case studies.

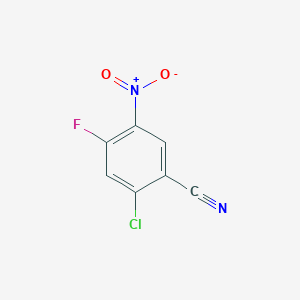

This compound is characterized by the following structural features:

- Chemical Formula : CHClFNO

- CAS Number : 28163-00-0

- Molecular Weight : 189.55 g/mol

The compound contains a chloro group, a fluoro group, and a nitro group attached to a benzonitrile framework, which may contribute to its biological properties.

Synthesis

The synthesis of this compound involves the nitration of 2-chloro-4-fluorobenzonitrile using a mixture of red fuming nitric acid and concentrated sulfuric acid. This process yields high purity (>99%) and high yield (>85%) products, making it suitable for further biological studies .

Antiviral Properties

Recent studies have explored the antiviral potential of compounds related to this compound. For instance, derivatives of quinazoline, which share structural similarities, have demonstrated significant activity against viruses such as MERS-CoV. The structure-activity relationship (SAR) indicates that halogen substitutions can enhance antiviral efficacy .

| Compound | IC (μM) | Selective Index (SI) |

|---|---|---|

| Compound 20 (related derivative) | 0.157 | 25 |

The above table summarizes the activity of a related compound that exhibits promising antiviral effects. While specific data on this compound is limited, its structural analogs suggest potential antiviral applications.

Cytotoxicity Studies

The cytotoxic effects of similar compounds have been evaluated in various cancer cell lines. For example, derivatives have shown IC values ranging from sub-micromolar to micromolar concentrations against human leukemia and breast cancer cell lines . These findings indicate that compounds with similar structures could possess significant antiproliferative properties.

The mechanism by which these compounds exert their biological effects often involves the inhibition of key cellular pathways or enzymes. For instance, some derivatives have been shown to inhibit cytochrome oxidase, leading to impaired cellular respiration and increased apoptosis in cancer cells .

Case Studies

- Antiviral Activity Against MERS-CoV : A study identified several quinazoline derivatives with high anti-MERS-CoV activities through high-content screening assays. The results indicated that modifications at specific positions on the phenyl ring could enhance antiviral potency .

- Cytotoxic Effects in Cancer Research : Research on similar compounds demonstrated that halogenated derivatives exhibited varying degrees of cytotoxicity across different cancer cell lines, suggesting that further exploration into the SAR could lead to the development of effective anticancer agents .

Propriétés

IUPAC Name |

2-chloro-4-fluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClFN2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJPFWISNRZAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183325-39-5 | |

| Record name | 2-chloro-4-fluoro-5-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.